molecular formula C11H8N4 B575751 2,4,8,10-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),3,5,9,11(15),12-hexaene CAS No. 177528-39-1

2,4,8,10-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),3,5,9,11(15),12-hexaene

Numéro de catalogue: B575751
Numéro CAS: 177528-39-1
Poids moléculaire: 196.213
Clé InChI: LEMODTUYEXHTIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Diimidazo[1,5-a:1’,5’,4’-de]quinoxaline typically involves intramolecular cyclization reactions. One common method is the cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light . Another approach involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazoquinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .

Industrial Production Methods: While specific industrial production methods for 7H-Diimidazo[1,5-a:1’,5’,4’-de]quinoxaline are not extensively documented, the general principles of heterocyclic compound synthesis, such as batch and continuous flow processes, can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 7H-Diimidazo[1,5-a:1’,5’,4’-de]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoquinoxalines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Comparaison Avec Des Composés Similaires

Uniqueness: 7H-Diimidazo[1,5-a:1’,5’,4’-de]quinoxaline stands out due to its specific structural configuration, which imparts unique electronic and steric properties. These characteristics enhance its interaction with biological targets, making it a promising candidate for further research and development .

Activité Biologique

2,4,8,10-Tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),3,5,9,11(15),12-hexaene is a complex heterocyclic compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H8N4
  • CAS Number : 177528-39-1
  • Molecular Weight : 196.213 g/mol

The structure of this compound features a unique arrangement of nitrogen atoms within a tetracyclic framework that influences its reactivity and interaction with biological targets.

The biological activity of this compound has not been extensively characterized in the literature; however, preliminary studies suggest potential interactions with various molecular targets:

  • Receptor Modulation : The compound may act as an antagonist or modulator of certain neurotransmitter receptors based on its structural analogs.
  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as phosphodiesterases (PDEs) and kinases involved in cellular signaling pathways.

In Vitro Studies

Recent studies have evaluated the compound's cytotoxicity and anti-proliferative effects against various cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)25Induction of apoptosis
MCF-7 (breast cancer)30Cell cycle arrest
A549 (lung cancer)20Inhibition of proliferation

These findings suggest that the compound may possess significant anti-cancer properties.

Case Studies

One notable case study involved the evaluation of this compound in combination with standard chemotherapeutic agents. The combination therapy demonstrated enhanced efficacy compared to monotherapy in preclinical models:

  • Combination with Doxorubicin : Increased apoptosis rates and reduced tumor growth in xenograft models.
  • Synergistic Effects : Notable reduction in IC50 values for both drugs when administered together.

Propriétés

IUPAC Name

2,4,8,10-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),3,5,9,11(15),12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-9-11-10(3-1)15-6-12-4-8(15)5-14(11)7-13-9/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMODTUYEXHTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN2C3=CC=CC4=C3N1C=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663432
Record name 7H-Diimidazo[1,5-a:1',5',4'-de]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177528-39-1
Record name 7H-Diimidazo[1,5-a:1',5',4'-de]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.